molecular formula C10H12N2 B13042152 6-Propyl-1H-pyrrolo[2,3-B]pyridine

6-Propyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B13042152
M. Wt: 160.22 g/mol
InChI Key: VGRQLRBWNZAXCB-UHFFFAOYSA-N
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Description

6-Propyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyrrole and pyridine ring structure, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Propyl-1H-pyrrolo[2,3-B]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine with a substituted aldehyde at elevated temperatures . Another approach includes the use of liquid ammonia and petroleum ether under nitrogen protection to achieve the desired cyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 6-Propyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Propyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activation, thereby blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

Uniqueness: 6-Propyl-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a promising candidate for anticancer research .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

6-propyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C10H12N2/c1-2-3-9-5-4-8-6-7-11-10(8)12-9/h4-7H,2-3H2,1H3,(H,11,12)

InChI Key

VGRQLRBWNZAXCB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=C1)C=CN2

Origin of Product

United States

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